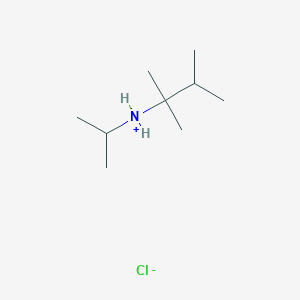
Isoetharine
Übersicht
Beschreibung
Isoetharin ist ein selektiver, kurzwirksamer Beta-2-Adrenozeptor-Agonist. Es ist ein Katechol-ähnliches Mittel, das zur Behandlung von Asthma, Keuchen und chronischer Asthmabronchitis entwickelt wurde . Isoetharin ist bekannt für seine schnell wirkende bronchodilatorische Eigenschaften, wodurch es effektiv bei der schnellen Linderung von Bronchospasmen und Asthma ist .
Vorbereitungsmethoden
Isoetharin kann durch verschiedene Synthesewege hergestellt werden. Ein gängiges Verfahren beinhaltet die Reaktion von 4-Hydroxy-3-Methoxybenzaldehyd mit Isopropylamin zur Bildung des Zwischenprodukts Schiff-Base, das dann mit Natriumborhydrid zum entsprechenden Amin reduziert wird. Der letzte Schritt beinhaltet die Demethylierung der Methoxygruppe, um Isoetharin zu erhalten . Industrielle Produktionsverfahren verwenden in der Regel ähnliche Synthesewege, sind jedoch für die Großproduktion optimiert, um hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Isoetharin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können Isoetharin in seine entsprechenden Alkohol-Derivate umwandeln.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, umfassen aber im Allgemeinen Chinone, Alkohole und substituierte aromatische Verbindungen .
Wissenschaftliche Forschungsanwendungen
Isoetharin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Isoetharin wird bei der Entwicklung neuer Bronchodilatatoren und anderer Therapeutika eingesetzt.
Wirkmechanismus
Isoetharin übt seine Wirkung aus, indem es an Beta-2-Adrenozeptoren auf den Zellmembranen der Bronchialzellen bindet. Diese Bindung erhöht die Aktivität der Adenylatcyclase, die wiederum die Bildung von cyclischem AMP (cAMP) verstärkt. Erhöhte cAMP-Spiegel führen zur Relaxation der glatten Bronchialmuskulatur, Stimulation der Zilienaktivität und möglicher Verbesserung der Kapillarintegrität . Die molekularen Zielstrukturen, die an diesem Weg beteiligt sind, umfassen Beta-2-Adrenozeptoren und Adenylatcyclase .
Wirkmechanismus
Isoetharine exerts its effects by binding to beta-2 adrenergic receptors on bronchial cell membranes. This binding increases the activity of adenyl cyclase, which in turn augments the formation of cyclic AMP (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity . The molecular targets involved in this pathway include beta-2 adrenergic receptors and adenyl cyclase .
Vergleich Mit ähnlichen Verbindungen
Isoetharin wird häufig mit anderen Beta-2-Adrenozeptor-Agonisten verglichen, wie z. B.:
Epinephrin (Adrenalin): Der erste Beta-2-Agonist, der gegen Bronchospasmen und Asthma eingesetzt wurde.
Isoprenalin (Isoproterenol): Der Beta-2-Agonist der zweiten Generation, der auf Epinephrin folgte.
Orciprenalin (Metaproterenol): Ein Beta-2-Agonist, der Isoetharin aufgrund seiner geringeren kardialen Nebenwirkungen und längeren Wirkdauer weitgehend abgelöst hat.
Salbutamol (Albuterol): Ein weit verbreiteter Beta-2-Agonist, der im Vergleich zu Isoetharin eine längere Linderung bietet.
Isoetharin ist einzigartig in seinem schnellen Wirkungseintritt, wodurch es eine schnelle Linderung von Bronchospasmen und Asthmasymptomen bietet. Es wurde jedoch weitgehend durch neuere Beta-2-Agonisten ersetzt, die eine längere Wirkdauer und weniger Nebenwirkungen bieten .
Eigenschaften
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9/h5-8,10,13-17H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYWAWARQUIQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048560 | |
| Record name | Isoetharine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoetharine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Appreciable, 3.18e+00 g/L | |
| Record name | Isoetharine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00221 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoetharine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The pharmacologic effects of isoetharine are attributable to stimulation through beta-adrenergic receptors of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |
| Record name | Isoetharine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00221 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
530-08-5, 79490-84-9 | |
| Record name | Isoetharine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoetharine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoetharine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00221 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoetharine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoetarine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoetharine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















